Cas no 1251569-25-1 (N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine)

N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex naphthyridine derivative featuring a pyrrolidine-1-carbonyl moiety and a chloro-methylphenyl substituent. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its heterocyclic framework, which is often associated with bioactivity in medicinal chemistry. The presence of the pyrrolidine carbonyl group enhances binding affinity, while the chloro-methylphenyl moiety may contribute to selective interactions with biological targets. Its well-defined molecular architecture makes it suitable for further derivatization in drug discovery, particularly in the development of kinase inhibitors or other therapeutic agents. The compound's stability and synthetic accessibility further underscore its utility in research applications.
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine structure
1251569-25-1 structure
Product name:N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
CAS No:1251569-25-1
MF:C21H21ClN4O
MW:380.870643377304
CID:5396532

N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • [4-[(2-Chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridin-3-yl]-1-pyrrolidinylmethanone
    • N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
    • Inchi: 1S/C21H21ClN4O/c1-13-5-8-18(17(22)11-13)25-19-15-7-6-14(2)24-20(15)23-12-16(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25)
    • InChI Key: QAAIFQWIMQJXTD-UHFFFAOYSA-N
    • SMILES: C(C1=C(NC2=CC=C(C)C=C2Cl)C2C(N=C1)=NC(C)=CC=2)(N1CCCC1)=O

Experimental Properties

  • Density: 1.322±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 542.5±50.0 °C(Predicted)
  • pka: 5.16±0.30(Predicted)

N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3406-2525-2μmol
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251569-25-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-2525-2mg
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251569-25-1
2mg
$59.0 2023-09-10
Life Chemicals
F3406-2525-1mg
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251569-25-1
1mg
$54.0 2023-09-10
Life Chemicals
F3406-2525-5μmol
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251569-25-1
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-2525-10μmol
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251569-25-1
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-2525-3mg
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251569-25-1
3mg
$63.0 2023-09-10
Life Chemicals
F3406-2525-5mg
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251569-25-1
5mg
$69.0 2023-09-10
Life Chemicals
F3406-2525-10mg
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251569-25-1
10mg
$79.0 2023-09-10
Life Chemicals
F3406-2525-4mg
N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251569-25-1
4mg
$66.0 2023-09-10

Additional information on N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Recent Advances in the Study of N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS: 1251569-25-1)

The compound N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS: 1251569-25-1) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique naphthyridine core and pyrrolidine carbonyl moiety, has been the subject of extensive research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, shedding light on its role as a potential drug candidate.

One of the key findings in recent literature is the compound's ability to modulate specific biological pathways. Researchers have identified its interaction with certain protein targets, which are implicated in various disease states. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for kinase enzymes involved in inflammatory responses. The study utilized X-ray crystallography to elucidate the binding mode, revealing a unique interaction pattern that could be exploited for further drug development.

Another significant area of research has been the optimization of the compound's pharmacokinetic properties. A recent preprint on bioRxiv highlighted efforts to improve the bioavailability and metabolic stability of N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine through structural modifications. The authors reported that introducing specific substituents on the naphthyridine ring significantly enhanced the compound's half-life in animal models, suggesting potential for oral administration in future clinical applications.

The safety profile of this compound has also been investigated in recent toxicology studies. Data presented at the 2023 American Chemical Society meeting indicated favorable results in acute toxicity tests, with no observed adverse effects at therapeutic doses. However, researchers noted the need for more comprehensive long-term toxicity studies to fully assess its safety profile before progressing to human trials.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to produce this compound. A 2024 publication in Organic Process Research & Development described a novel catalytic system that improved the yield of the key pyrrolidine-carbonylation step by 35% compared to previous methods. This development could facilitate larger-scale production for further preclinical studies.

Looking forward, the research community anticipates several directions for this compound. Current investigations are exploring its potential in combination therapies, particularly with existing anti-inflammatory agents. Additionally, computational modeling studies are underway to predict its activity against related biological targets, which may expand its therapeutic indications. The unique chemical structure of N-(2-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine continues to make it a molecule of significant interest in medicinal chemistry research.

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